molecular formula C9H8N6OS B2516631 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946813-70-2

5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2516631
CAS No.: 1946813-70-2
M. Wt: 248.26
InChI Key: MWRHDRZHDCJRCA-UHFFFAOYSA-N
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Description

5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that incorporates multiple functional groups, including oxazole, pyrazole, and thiadiazole. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method starts with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a thiadiazole derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxazole, pyrazole, or thiadiazole rings, such as:

Uniqueness

The uniqueness of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-[2-methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6OS/c1-15-7(8-13-14-9(10)17-8)5(4-11-15)6-2-3-12-16-6/h2-4H,1H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRHDRZHDCJRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=NO2)C3=NN=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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